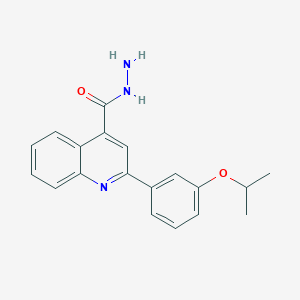

2-(3-Isopropoxyphenyl)quinoline-4-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Isopropoxyphenyl)quinoline-4-carbohydrazide typically involves the reaction of 3-isopropoxyaniline with quinoline-4-carboxylic acid hydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Isopropoxyphenyl)quinoline-4-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, hydrazine derivatives, and substituted quinoline compounds .

Applications De Recherche Scientifique

2-(3-Isopropoxyphenyl)quinoline-4-carbohydrazide has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of biological processes and interactions at the molecular level.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical products.

Mécanisme D'action

The mechanism of action of 2-(3-Isopropoxyphenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and influencing biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(3-Methoxyphenyl)quinoline-4-carbohydrazide

- 2-(3-Ethoxyphenyl)quinoline-4-carbohydrazide

- 2-(3-Propoxyphenyl)quinoline-4-carbohydrazide

Uniqueness

2-(3-Isopropoxyphenyl)quinoline-4-carbohydrazide is unique due to its specific isopropoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the fields of chemistry and biology .

Activité Biologique

2-(3-Isopropoxyphenyl)quinoline-4-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies based on existing literature.

Chemical Structure

The compound can be described by its IUPAC name and molecular formula:

- IUPAC Name : this compound

- Molecular Formula : C16H18N2O2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular processes.

Target Identification

Research indicates that this compound may inhibit specific enzymes or receptors, leading to alterations in cellular pathways. Notably, it has been suggested that it interacts with the QcrB subunit of the menaquinol cytochrome c oxidoreductase, which plays a crucial role in the electron transport chain. This interaction could disrupt normal respiratory functions within cells, potentially leading to cell death.

Biological Activity

Anticancer Properties : Preliminary studies suggest that this compound exhibits significant anticancer activity. Dose-response analyses have shown that it can inhibit the growth of various cancer cell lines, including renal cancer and leukemia cells. The mechanism involves inducing DNA damage and promoting cell cycle arrest, as evidenced by increased levels of phosphorylated H2AX in treated cells .

Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Various studies suggest that quinoline derivatives possess broad-spectrum antimicrobial activity, which may extend to this compound due to structural similarities with other effective compounds .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be influenced by modifications to its chemical structure. The presence of the isopropoxy group on the phenyl ring is hypothesized to enhance lipophilicity and improve cellular uptake, thereby increasing its biological potency.

| Structural Feature | Impact on Activity |

|---|---|

| Isopropoxy group | Increases lipophilicity and cellular uptake |

| Quinoline core | Essential for anticancer and antimicrobial activity |

| Carbohydrazide moiety | Potentially enhances interaction with biological targets |

Case Studies

- Anticancer Activity : A study demonstrated that this compound significantly inhibited the proliferation of renal cancer cells (Caki-1). Flow cytometry analysis revealed that the compound induced G0/G1 phase arrest in these cells, correlating with increased apoptosis markers .

- Mechanistic Insights : Another investigation focused on the compound's effect on the QcrB enzyme, revealing that it could effectively inhibit this target, leading to disrupted cellular respiration in Mycobacterium tuberculosis models. This suggests potential applications in treating bacterial infections alongside its anticancer properties.

Propriétés

IUPAC Name |

2-(3-propan-2-yloxyphenyl)quinoline-4-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c1-12(2)24-14-7-5-6-13(10-14)18-11-16(19(23)22-20)15-8-3-4-9-17(15)21-18/h3-12H,20H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INOWYEXYBRZBON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.